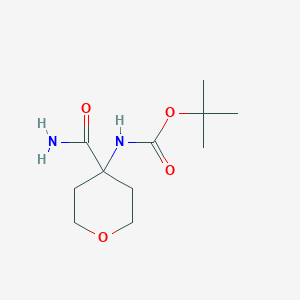

tert-butyl N-(4-carbamoyloxan-4-yl)carbamate

Descripción general

Descripción

tert-butyl N-(4-carbamoyloxan-4-yl)carbamate: is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is known for its potential biological activity and various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-carbamoyloxan-4-yl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols .

Aplicaciones Científicas De Investigación

tert-butyl N-(4-carbamoyloxan-4-yl)carbamate has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and molecular targets .

Comparación Con Compuestos Similares

Comparison: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate is unique due to its specific structure and potential biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets. The presence of the 4-carbamoyloxan-4-yl group imparts distinct properties that differentiate it from other carbamates.

Actividad Biológica

Tert-butyl N-(4-carbamoyloxan-4-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in neuroprotection and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological mechanisms and effects.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known to influence its biological interactions. The structural features play a critical role in its activity against various biological targets.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease.

Key Findings:

- Inhibition of Aβ Aggregation: The compound has been shown to inhibit Aβ aggregation significantly, with an 85% reduction in aggregation at a concentration of 100 µM .

- Cell Viability Improvement: In vitro studies demonstrated that the compound could improve astrocyte cell viability in the presence of Aβ, suggesting a protective effect against neurodegeneration. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ .

- Cytokine Modulation: Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, although the differences were not statistically significant .

Antimicrobial Activity

The compound also shows promising antimicrobial properties, particularly against resistant bacterial strains.

Research Insights:

- Mechanism of Action: The antimicrobial activity is believed to stem from the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential. This mechanism was noted in studies involving various bacterial strains .

- Selectivity and Safety: The compound exhibited high selectivity for bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis of Biological Activity

Case Studies and Experimental Research

Several studies have explored the biological activity of this compound through various experimental setups:

- In Vitro Astrocyte Studies: These studies focused on the protective effects against Aβ toxicity, assessing cell viability and cytokine production under controlled conditions.

- Antimicrobial Efficacy Tests: Research demonstrated the compound's effectiveness against multi-drug resistant bacteria, providing insights into its potential as a novel antibacterial agent.

Propiedades

IUPAC Name |

tert-butyl N-(4-carbamoyloxan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(12)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGYJSSYYMNBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.